Crinamine

Description

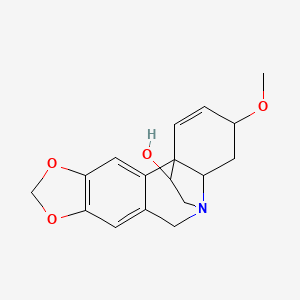

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPRSGKVLATIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crinamine's Mechanism of Action in Cancer Cells: A Technical Guide

Executive Summary

Crinamine, a crinine-type alkaloid derived from plants of the Amaryllidaceae family, has emerged as a promising natural compound with significant anticancer properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. The primary mechanism of action involves the induction of apoptosis, independent of DNA double-strand breaks, a feature that distinguishes it from conventional chemotherapeutics like cisplatin.[1][2] Furthermore, this compound effectively inhibits cancer cell proliferation, migration, and angiogenesis.[2][3] Its activity is linked to the downregulation of key oncogenes and signaling pathways, including AKT1 and BCL2L1, and the inhibition of processes crucial for tumor progression such as epithelial-mesenchymal transition (EMT) and angiogenesis.[1][2][3] This document consolidates the current understanding of this compound's anticancer activities, presents quantitative data from various studies, details relevant experimental protocols, and visualizes the key pathways and workflows.

Core Mechanisms of Anticancer Activity

This compound's efficacy against cancer stems from a multi-faceted approach that targets several core processes essential for tumor growth and metastasis.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis, in cancer cells.[1][4] Studies have demonstrated that this compound is a potent inducer of apoptosis in various tumor cell lines, including cervical cancer and rat hepatoma cells.[2][5] A noteworthy characteristic of this compound-induced apoptosis is that it occurs without promoting DNA double-strand breaks, which is a common mechanism for genotoxic drugs like cisplatin.[2][3] This suggests a safer profile with potentially fewer side effects related to DNA damage in healthy cells. The apoptotic process is mediated through the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of the apoptotic cascade.[6]

Inhibition of Cell Proliferation and Spheroid Growth

This compound demonstrates significant antiproliferative effects. It has been shown to be more cytotoxic to cervical cancer cells than to normal human dermal fibroblasts and keratinocytes.[2][7] Beyond its effects on two-dimensional cell cultures, this compound effectively inhibits the growth of three-dimensional anchorage-independent tumor spheroids, a model that more closely mimics in-vivo tumor characteristics.[2][8] In some cases, its potency in inhibiting spheroid growth surpasses that of established chemotherapeutic agents such as carboplatin (B1684641) and 5-fluorouracil.[2][8]

Suppression of Cell Migration and Angiogenesis

The metastatic spread of cancer is a major cause of mortality. This compound has been shown to impede this process by suppressing cancer cell migration.[2] This is achieved, in part, by inhibiting the expression of key regulators of the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. Specifically, this compound downregulates the expression of SNAI1 and Vimentin (VIM).[2][3]

Furthermore, this compound exhibits anti-angiogenic properties. It inhibits the secretion of Vascular Endothelial Growth Factor A (VEGF-A) from cancer cells, a critical signaling protein that promotes the formation of new blood vessels to supply the tumor.[2][3] This dual action on migration and angiogenesis underscores its potential to control tumor growth and metastasis.

Molecular Targets and Signaling Pathways

Gene expression analyses have revealed that this compound's mechanism of action involves the modulation of several critical cancer-related genes and signaling pathways.[2] The downregulation of genes such as AKT1, BCL2L1 (encoding Bcl-xL), CCND1 (encoding Cyclin D1), CDK4, PLK1, and RHOA has been observed.[2][3] The targeting of the PI3K/AKT pathway, a central node in cell survival and proliferation signaling, and the Bcl-2 family of anti-apoptotic proteins highlights key points of intervention for this compound.

Additionally, this compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a crucial role in tumor adaptation to hypoxic environments, angiogenesis, and metabolism.[9]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's efficacy from various studies.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| SiHa | Cervical Cancer | 23.52 | [1][7] |

| C33a | Cervical Cancer | 60.89 | [1][7] |

| HDFa | Normal (Fibroblast) | > 100 | [1][7] |

| HaCaT | Normal (Keratinocyte) | > 100 | [7] |

Table 2: Inhibition of Tumor Spheroid Growth by this compound (IC50 Values)

| Spheroid Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| SiHa | Cervical Cancer | 18.83 | [8] |

| C33a | Cervical Cancer | 42.61 | [8] |

Table 3: Apoptosis Induction by this compound (ED50 Values)

| Cell Line | Cancer Type | ED50 (µM) | Time (hours) | Reference(s) |

| 5123tc | Rat Hepatoma | 12.5 | 48 | [5] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 48 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the this compound concentration.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

-

Protocol:

-

Treat cells with this compound for the desired time (e.g., 16-24 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The cell populations are quantified: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), and Annexin V-positive/PI-positive (late apoptotic/necrotic).

-

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases like caspase-3 and caspase-7.

-

Principle: The assay uses a substrate (e.g., DEVD) conjugated to a fluorescent or luminescent reporter molecule. When cleaved by active caspases, the reporter is released, and its signal can be measured.

-

Protocol:

-

Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Add the Caspase-Glo® 3/7 Reagent directly to the wells.

-

Mix by orbital shaking and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

-

Gene Expression Analysis (RT-qPCR)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes.

-

Principle: RNA is first extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR, where the amplification of a specific gene is monitored in real-time using a fluorescent dye.

-

Protocol:

-

Treat cells with this compound (e.g., 12 µM for 8 hours).

-

Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

Prepare the qPCR reaction mix containing cDNA, gene-specific primers (for genes like SNAI1, VIM, AKT1, etc.), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Run the qPCR reaction in a real-time PCR cycler.

-

Analyze the data using the comparative CT (ΔΔCT) method, normalizing the expression of target genes to one or more housekeeping genes (e.g., RPS13, U6 snRNA).

-

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent. Its ability to induce apoptosis, halt proliferation, and inhibit migration and angiogenesis through the modulation of key oncogenic pathways provides a strong rationale for its further development. The unique characteristic of inducing apoptosis without causing DNA double-strand breaks is particularly advantageous.

Future research should focus on several key areas:

-

In-vivo Efficacy: While in-vitro data is promising, comprehensive animal studies are needed to evaluate the efficacy, pharmacokinetics, and safety of this compound in vivo.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapies or targeted agents could lead to more effective treatment regimens with reduced toxicity.

-

Target Deconvolution: While several downstream effects are known, the direct molecular target(s) of this compound remain to be definitively identified. Affinity-based proteomics and other target identification methods could provide crucial insights.

-

Structural Optimization: Medicinal chemistry efforts could be employed to synthesize this compound analogs with improved potency, selectivity, and drug-like properties.

References

- 1. This compound|Research Compound [benchchem.com]

- 2. This compound Induces Apoptosis and Inhibits Proliferation, Migration, and Angiogenesis in Cervical Cancer SiHa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-EPMC6770758 - this compound Induces Apoptosis and Inhibits Proliferation, Migration, and Angiogenesis in Cervical Cancer SiHa Cells. - OmicsDI [omicsdi.org]

- 4. Selective apoptosis-inducing activity of crinum-type Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Induces Apoptosis and Inhibits Proliferation, Migration, and Angiogenesis in Cervical Cancer SiHa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

biological activity of Crinamine alkaloid

An In-Depth Technical Guide on the Biological Activity of Crinamine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crinine-type alkaloid predominantly isolated from various plant species of the Amaryllidaceae family, including Crinum asiaticum, Crinum macowanii, and Boophone disticha.[1][2] Like many Amaryllidaceae alkaloids, this compound has garnered significant attention within the scientific community due to its diverse and potent biological activities.[3][4] These activities range from anticancer and antiviral to specific enzyme inhibition, making it a compelling candidate for further investigation in drug discovery and development. This document provides a comprehensive overview of the known biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Anticancer Activity

This compound exhibits significant potential as an anticancer agent through multiple mechanisms, including cytotoxicity, induction of apoptosis, and inhibition of cancer progression pathways like cell proliferation, migration, and angiogenesis.[1][2][5]

Cytotoxicity

This compound has demonstrated selective and potent cytotoxic effects across a range of human cancer cell lines.[1][2] Studies have reported its activity against cervical (SiHa), breast (BCA-1), fibrosarcoma (HT-1080), lung (LUC-1), melanoma (MEL-2), and colon (COL-1) cancer cells.[2] Notably, research has shown that this compound is more cytotoxic to cervical cancer cells than to normal, non-cancerous cell lines, highlighting a degree of selectivity that is crucial for a therapeutic candidate.[5][6]

Induction of Apoptosis

A primary mechanism of this compound's anticancer action is the induction of apoptosis, or programmed cell death, in cancer cells.[1][7] It has been identified as a potent inducer of apoptosis in tumor cells, including cervical cancer and rat hepatoma cells, at micromolar concentrations.[5][7][8] A key finding is that this compound induces apoptosis without causing DNA double-strand breaks, a mechanism that distinguishes it from conventional chemotherapeutic agents like cisplatin.[5] Structure-activity relationship studies have revealed that the α-5,10b-ethano bridge and a free hydroxyl group at the C-11 position within the crinane skeleton are critical pharmacophoric features for this selective apoptosis-inducing activity.[7][8][9]

Inhibition of Proliferation, Migration, and Angiogenesis

Beyond inducing cell death, this compound actively inhibits key processes involved in tumor growth and metastasis.

-

Proliferation and Migration: In cervical cancer models, this compound effectively inhibits cell proliferation and migration.[5] Its mechanism involves the suppression of key positive regulators of the epithelial-mesenchymal transition (EMT), such as SNAI1 and VIM.[5][10]

-

Angiogenesis: this compound demonstrates anti-angiogenic properties by inhibiting the secretion of Vascular Endothelial Growth Factor A (VEGF-A) in cervical cancer cells and disrupting blood vessel development in zebrafish embryos.[5]

-

Signaling Pathway Modulation: Gene expression analyses suggest that this compound's anticancer effects are partly attributable to the downregulation of critical cancer-related genes, including AKT1, BCL2L1 (an anti-apoptotic gene), CCND1 (Cyclin D1), CDK4, PLK1, and RHOA.[5][11] It also functions as a potent, dose-dependent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activity, a key regulator in tumor survival and angiogenesis.[12][13]

Enzyme Inhibitory Activity

This compound and its related alkaloids have been evaluated as inhibitors of key enzymes relevant to neurological disorders.

Monoamine Oxidase B (MAO-B) Inhibition

This compound is a highly potent and selective inhibitor of human Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[1][14] It exhibits a sub-micromolar IC50 value, and in silico studies suggest it has a favorable safety profile, positioning it as a promising lead compound for investigating neurodegenerative conditions.[1][14]

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease.[3][15] While this compound itself has been studied, more notable AChE inhibitory activity has been reported for its derivatives. For instance, 6-hydroxythis compound, an epimeric mixture, was found to inhibit AChE, although with moderate potency.[16][17] This suggests that the crinane skeleton can serve as a scaffold for developing more potent AChE inhibitors.

Antiviral, Antiprotozoal, and Antimicrobial Activities

The biological activities of this compound extend to infectious diseases.

-

Antiviral Activity: Crinine-type alkaloids, including this compound, possess antiviral properties.[4] Specific studies have highlighted this compound's activity against human coronavirus (HCoV-OC43) and Dengue virus (DENV).[18][19]

-

Antiprotozoal and Antimalarial Activity: The crinine (B1220781) alkaloid class has been noted for its antiplasmodial and antimalarial properties, contributing to the traditional use of Amaryllidaceae plants in treating fevers.[1][3][4]

-

Antibacterial and Antifungal Activity: this compound has been reported to exhibit both antibacterial and antifungal effects, broadening its spectrum of potential therapeutic applications.[2][20]

References

- 1. This compound|Research Compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-oxide alkaloids from Crinum amabile (Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces Apoptosis and Inhibits Proliferation, Migration, and Angiogenesis in Cervical Cancer SiHa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-EPMC6770758 - this compound Induces Apoptosis and Inhibits Proliferation, Migration, and Angiogenesis in Cervical Cancer SiHa Cells. - OmicsDI [omicsdi.org]

- 7. Selective apoptosis-inducing activity of crinum-type Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Induces Apoptosis and Inhibits Proliferation, Migration, and Angiogenesis in Cervical Cancer SiHa Cells [ouci.dntb.gov.ua]

- 12. This compound from Crinum asiaticum var. japonicum inhibits hypoxia inducible factor-1 activity but not activity of hypoxia inducible factor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New role for this compound as a potent, safe and selective inhibitor of human monoamine oxidase B: In vitro and in silico pharmacology and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alkaloid Profiling and Cholinesterase Inhibitory Potential of Crinum × amabile Donn. (Amaryllidaceae) Collected in Ecuador - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchspace.csir.co.za [researchspace.csir.co.za]

- 17. researchgate.net [researchgate.net]

- 18. Antiviral alkaloids from Crinum jagus: Extraction, synergistic effects, and activity against dengue virus and human coronavirus OC43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lycorine Alkaloid and Crinum americanum L. (Amaryllidaceae) Extracts Display Antifungal Activity on Clinically Relevant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

Crinamine: A Technical Whitepaper on its Emergence as a Selective MAO-B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamine, a crinine-type alkaloid, has demonstrated significant potential as a highly potent and selective inhibitor of human Monoamine Oxidase B (MAO-B). This document provides a comprehensive technical overview of this compound's inhibitory activity, supported by quantitative data, detailed experimental methodologies, and visualizations of experimental workflows. The exceptional potency of this compound, with a sub-micromolar IC50 value against MAO-B, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases such as Parkinson's disease, where selective MAO-B inhibition is a clinically validated therapeutic strategy. While studies consistently highlight its selectivity for MAO-B over MAO-A, a specific IC50 value for its activity against MAO-A is not available in the current body of scientific literature, precluding the calculation of a precise selectivity index.

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against human MAO-B. The following table summarizes the key quantitative data for this compound and related alkaloids, as determined by in vitro studies.

| Compound | Target | IC50 (µM) | Citation |

| This compound | MAO-B | 0.014 | [1][2] |

| Haemanthidine | MAO-B | 0.017 | [1][2] |

| Epibuphanisine | MAO-B | 0.039 | [1][2] |

| Haemanthamine | MAO-B | 0.112 | [1][2] |

| This compound | MAO-A | Not Reported |

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

Kinetic studies have revealed that this compound acts as a reversible and competitive inhibitor of MAO-B. This mechanism suggests that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The reversible nature of its inhibition is a desirable characteristic for a therapeutic agent, as it can minimize the potential for long-lasting side effects associated with irreversible inhibitors.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's MAO-B inhibitory activity and its molecular interactions.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

A fluorometric assay is a common method to determine the inhibitory potential of compounds against MAO-B. The principle of this assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.

Materials and Reagents:

-

Recombinant human MAO-B enzyme

-

This compound (test compound)

-

MAO-B substrate (e.g., benzylamine (B48309) or tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorogenic probe (e.g., Amplex Red)

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Enzyme Preparation: Dilute the recombinant human MAO-B enzyme to a predetermined optimal concentration in the assay buffer.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorogenic probe in the assay buffer.

-

Assay Protocol: a. Add a small volume of the diluted this compound solutions to the wells of the 96-well plate. Include a vehicle control (solvent only) and a positive control (a known MAO-B inhibitor). b. Add the diluted MAO-B enzyme solution to each well and pre-incubate for a specific time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction. c. Initiate the enzymatic reaction by adding the reaction mixture to each well. d. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

-

Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Molecular Docking Protocol

Molecular docking studies are performed to predict the binding conformation of this compound within the active site of MAO-B and to identify key molecular interactions.

Software:

-

Molecular docking software (e.g., AutoDock Vina)

-

Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

-

Protein and Ligand Preparation: a. Obtain the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules and any co-crystallized ligands, and by adding hydrogen atoms. c. Generate a 3D structure of this compound and optimize its geometry using a suitable chemistry software.

-

Grid Box Generation: Define a grid box that encompasses the active site of MAO-B. The dimensions and coordinates of the grid box should be sufficient to allow for flexible docking of the ligand.

-

Docking Simulation: a. Perform the docking of this compound into the prepared MAO-B structure using the chosen docking software. The software will explore various conformations and orientations of the ligand within the active site. b. The docking algorithm will score the different poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: a. Analyze the top-ranked docking poses to identify the most probable binding mode of this compound. b. Visualize the this compound-MAO-B complex using molecular graphics software to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.

Signaling Pathway and Logical Relationships

The primary mechanism of action of this compound as a therapeutic agent in the context of neurodegenerative diseases is its direct inhibition of MAO-B. This inhibition leads to a cascade of downstream effects that are beneficial for neuronal health.

Conclusion

This compound has emerged as a compelling natural product with potent and selective inhibitory activity against MAO-B. Its sub-micromolar IC50 value underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The reversible and competitive nature of its inhibition offers a favorable pharmacological profile. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and to determine its inhibitory activity against MAO-A to quantify its selectivity. The detailed experimental protocols and conceptual frameworks provided in this document serve as a valuable resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug discovery.

References

Crinamine for Parkinson's Disease: A Technical Guide on its Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. A key therapeutic strategy involves preserving dopamine (B1211576) levels in the brain. Monoamine oxidase B (MAO-B) is a primary enzyme responsible for dopamine degradation. This technical guide provides an in-depth analysis of Crinamine, a crinine-type alkaloid from the Amaryllidaceae family, and its therapeutic potential as a novel treatment for Parkinson's disease. The core of its potential lies in its function as a potent and selective inhibitor of human MAO-B. This document summarizes the existing quantitative data, details relevant experimental protocols, and visualizes the key mechanisms and workflows to support further research and development.

Core Therapeutic Mechanism: MAO-B Inhibition

The primary mechanism underlying this compound's therapeutic potential for Parkinson's disease is its potent and selective inhibition of Monoamine Oxidase B (MAO-B).[1][2] MAO-B is a crucial enzyme in the catabolism of dopamine in the brain. By inhibiting MAO-B, this compound can increase the synaptic availability of dopamine, thereby alleviating the motor symptoms of PD. In vitro studies have demonstrated that this compound exhibits sub-micromolar inhibitory activity against human MAO-B, making it a highly promising candidate for PD therapy.[1][3]

Signaling Pathway of this compound-Mediated Neuroprotection

Inhibition of MAO-B by this compound leads to a reduction in the breakdown of dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC) and hydrogen peroxide (H₂O₂). This not only preserves dopamine levels but also reduces the oxidative stress generated by this catabolic pathway, which is a contributing factor to the neurodegenerative process in Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in silico studies on this compound and related alkaloids.

Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity

| Compound | Target | IC₅₀ Value (µM) | Source |

| This compound | Human MAO-B | 0.014 | [1][2][3] |

| Haemanthidine | Human MAO-B | 0.017 | [1][2] |

| Epibuphanisine | Human MAO-B | 0.039 | [1][2] |

| Haemanthamine | Human MAO-B | 0.112 | [1][2] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Target | IC₅₀ Value (µM) | Finding | Source |

| 6-Hydroxythis compound | AChE | 445 | Weak Inhibition | [4][5] |

| This compound | AChE | Not Active | No Inhibition Detected | [6] |

| This compound | AChE | - | Belongs to a class with reported AChE activity | [6] |

Note: Data on this compound's direct AChE inhibitory activity is conflicting and warrants further investigation.

Table 3: Cytotoxicity Data

| Compound | Cell Line | Assay | IC₅₀ Value (µM) | Source |

| 6-Hydroxythis compound | Human Neuroblastoma (SH-SY5Y) | MTT | 54.5 | [5][6] |

| 6-Hydroxythis compound | Human Neuroblastoma (SH-SY5Y) | Neutral Red | 61.7 | [5][6] |

| This compound | In silico analysis | ADMET Prediction | - | Potentially safe drug for human application |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for replication and further study.

Bioassay-Guided Isolation and Evaluation Workflow

The general workflow for identifying and characterizing this compound's bioactivity involves a multi-step process from plant extraction to in vitro testing.

MAO-B Inhibition Assay

This protocol is based on the in vitro evaluation of MAO enzyme inhibition.[1][2]

-

Objective: To determine the IC₅₀ value of this compound for the inhibition of human monoamine oxidase B.

-

Materials: Recombinant human MAO-B, 4-aminoantipyrine (B1666024) (substrate), this compound (test compound), appropriate buffer system, microplate reader.

-

Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In a 96-well microplate, add the MAO-B enzyme solution to each well. c. Add the this compound dilutions (or vehicle control) to the respective wells and pre-incubate. d. Initiate the reaction by adding the substrate, 4-aminoantipyrine. e. Monitor the biotransformation of the substrate by measuring the change in absorbance or fluorescence over time using a microplate reader. f. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. g. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.[4][5]

-

Objective: To determine the IC₅₀ value of a test compound for the inhibition of AChE.

-

Materials: Acetylcholinesterase (AChE), Acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), test compound, Tris-HCl buffer (pH 8.0), microplate reader.

-

Procedure: a. In a 96-well plate, add 25 µL of the test compound at various concentrations. b. Add 50 µL of Tris-HCl buffer and 25 µL of AChE solution. Incubate for 15 minutes at 25°C. c. Add 125 µL of DTNB solution to all wells. d. Initiate the reaction by adding 25 µL of acetylthiocholine iodide. e. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. f. Measure the absorbance of the yellow product at 405 nm continuously for 5 minutes using a microplate reader. g. Calculate the percentage of inhibition and determine the IC₅₀ value as described for the MAO-B assay.

Cytotoxicity Assays (MTT & Neutral Red Uptake)

These assays assess the effect of a compound on the viability of cultured cells.[4][5]

-

Objective: To determine the cytotoxic potential of a compound on a relevant cell line, such as human neuroblastoma SH-SY5Y cells.

-

Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions until they reach the desired confluence. Seed the cells into 96-well plates and allow them to attach overnight.

-

Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

MTT Assay Protocol: a. After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. b. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or SDS). d. Measure the absorbance at approximately 570 nm. Cell viability is proportional to the absorbance.

-

Neutral Red Uptake Assay Protocol: a. After treatment, replace the medium with a medium containing neutral red dye and incubate for 2 hours. b. Viable cells will incorporate the dye into their lysosomes. c. Wash the cells to remove excess dye. d. Extract the incorporated dye using a destaining solution (e.g., acidified ethanol). e. Measure the absorbance at approximately 540 nm. The amount of dye retained is proportional to the number of viable cells.

-

Data Analysis: For both assays, calculate cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

In Silico Pharmacology & Pharmacokinetics

Computational studies have been employed to predict the safety and drug-like properties of this compound.[1][2]

-

Molecular Docking: Using tools like AutoDock Vina, this compound's binding affinity and interactions with the active site of MAO-B were analyzed. These studies revealed strong hydrophobic interactions with key residues such as Leu171, Ile199, Tyr326, and Tyr435, correlating well with its potent inhibitory activity.[2]

-

ADMET Prediction: Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) were evaluated using platforms like SwissADME. These in silico analyses suggest that this compound possesses favorable drug-like attributes and a potentially safe profile for human application.[1][2] Furthermore, related crinine (B1220781) alkaloids have been reported to cross the blood-brain barrier via passive diffusion.[4]

Summary of Therapeutic Potential and Future Directions

The available evidence strongly supports the therapeutic potential of this compound for Parkinson's disease, primarily through its highly potent and selective inhibition of MAO-B. However, a comprehensive assessment requires addressing several key areas.

References

- 1. New role for this compound as a potent, safe and selective inhibitor of human monoamine oxidase B: In vitro and in silico pharmacology and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound|Research Compound [benchchem.com]

- 4. researchspace.csir.co.za [researchspace.csir.co.za]

- 5. Cytotoxicity and acetylcholinesterase inhibitory activity of an isolated crinine alkaloid from Boophane disticha (Amaryllidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Crinamine from Crinum asiaticum: A Technical Guide on its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamine, a crinine-type alkaloid isolated from plants of the Amaryllidaceae family, notably Crinum asiaticum, has emerged as a compound of significant interest in oncology research.[1] Possessing selective and potent anticancer properties, this compound has demonstrated the ability to induce apoptosis, inhibit cancer cell proliferation and migration, and suppress angiogenesis.[1][2][3][4] Its mechanism of action involves the downregulation of critical cancer-related genes, distinguishing its activity from some conventional chemotherapeutics.[1][2][3] This technical guide provides a comprehensive overview of the anticancer properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex pathways to support further research and development.

Introduction

Crinum asiaticum, commonly known as the giant crinum lily, is a perennial herb utilized in traditional and Ayurvedic medicine systems for various ailments.[2] The plant is a rich source of bioactive alkaloids, with this compound being a prominent compound investigated for its pharmacological potential.[2][5] this compound (Molecular Formula: C₁₇H₁₉NO₄, Molecular Weight: 301.34 g/mol ) has shown selective cytotoxicity against cancer cells while being less harmful to normal cells, highlighting its potential as a lead compound for novel cancer therapies.[1][2][3]

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, targeting several key processes involved in tumor growth and metastasis.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells.[1][6][7] Studies on cervical cancer and rat hepatoma cells have shown that this compound is a potent inducer of apoptosis.[6] Notably, this process occurs without causing the DNA double-strand breaks often associated with conventional chemotherapeutic agents like cisplatin, suggesting a distinct and potentially safer mechanism of action.[2][3][4]

Inhibition of Cell Proliferation and Migration

This compound effectively inhibits the proliferation of various cancer cell lines.[8][9] This cytostatic activity prevents the uncontrolled growth characteristic of tumors.[10] Furthermore, this compound has been shown to suppress cancer cell migration by inhibiting the expression of key regulators of the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[2][3][8] Specifically, it downregulates the expression of SNAI1 and VIM.[2][3][4]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. This compound demonstrates significant anti-angiogenic properties. It has been observed to inhibit the secretion of Vascular Endothelial Growth Factor A (VEGF-A) in cervical cancer cells and to disrupt blood vessel development in in vivo models, such as zebrafish embryos.[2][3][4]

Molecular Signaling Pathways

The anticancer activities of this compound are attributed, in part, to its ability to modulate key signaling pathways. Gene expression analysis reveals that this compound downregulates several critical cancer-related genes.[1][2][3] These include genes involved in cell survival (AKT1, BCL2L1), cell cycle progression (CCND1, CDK4, PLK1), and cytoskeletal organization (RHOA).[2][3][4]

Caption: this compound's mechanism of action, showing downregulation of key genes and subsequent effects on cellular processes.

Quantitative Data on Anticancer Activity

The efficacy of this compound has been quantified in various studies, demonstrating its potent and selective cytotoxic effects.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound

| Cell Line | Cell Type | IC₅₀ (µM) | Source |

| Cancer Cell Lines | |||

| SiHa | Cervical Cancer | 23.52 | [1] |

| C33a | Cervical Cancer | 60.89 | [1] |

| 5123tc | Rat Hepatoma | 12.5 (ED₅₀) | [6] |

| Normal Cell Lines | |||

| HDFa | Human Dermal Fibroblasts | > 100 | [1] |

| HaCaT | Human Keratinocytes | > 100 | [1] |

Table 2: Comparative Inhibition of Tumor Spheroid Growth

In a model of anchorage-independent growth, this compound was more effective at inhibiting cervical cancer tumor spheroids than conventional chemotherapeutic drugs.

| Compound | Description | Efficacy | Source |

| This compound | Crinum Alkaloid | More effective than below agents | [2][3] |

| Carboplatin | Chemotherapeutic Agent | Less effective than this compound | [2][3] |

| 5-Fluorouracil | Chemotherapeutic Agent | Less effective than this compound | [2][3] |

| FIT-039 | CDK9 Inhibitor | Less effective than this compound | [2][3] |

Experimental Protocols

This section details the methodologies used to evaluate the anticancer properties of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the bulbs of Crinum asiaticum. A general protocol involves:

-

Extraction: The plant material is dried, powdered, and subjected to maceration with a solvent such as ethanol.[11]

-

Fractionation: The crude extract is then partitioned using solvents of varying polarity to separate compounds based on their chemical properties.

-

Chromatography: The alkaloid-rich fraction is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel) and may be further purified using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[5]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12]

Caption: General workflow for the isolation and purification of this compound from Crinum asiaticum.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48-72 hours).[9]

-

MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to convert the yellow tetrazolium salt into purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: Cell viability is calculated relative to the control, and IC₅₀ values are determined from the dose-response curves.[9]

Apoptosis Detection

Apoptosis induction by this compound can be confirmed using several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3) that are activated during apoptosis.[13]

-

Nuclear Staining (e.g., DAPI/Hoechst): Visualizes nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Cell Migration Assay (Wound Healing/Scratch Assay)

-

Monolayer Culture: Cells are grown to a confluent monolayer in a culture plate.

-

Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with this compound-containing media or control media.

-

Imaging: The gap is imaged at time zero and at subsequent time points.

-

Analysis: The rate of cell migration into the gap is measured and compared between treated and control groups to determine the inhibitory effect of this compound.

Gene Expression Analysis (RT-qPCR)

-

Cell Treatment: Cancer cells are treated with this compound for a specified duration.

-

RNA Extraction: Total RNA is isolated from the treated and control cells.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression levels of target genes (e.g., AKT1, CCND1, SNAI1, VIM, VEGF-A) are quantified using specific primers and a qPCR system, with a housekeeping gene used for normalization.

-

Analysis: The relative fold change in gene expression in this compound-treated cells is calculated compared to the control.

In Vivo Anti-Angiogenesis Assay (Zebrafish Model)

-

Embryo Collection: Fertilized zebrafish embryos are collected.

-

Treatment: At a specific developmental stage, embryos are placed in a medium containing various concentrations of this compound or a control.

-

Observation: The development of intersegmental blood vessels is observed and imaged at later developmental stages using microscopy.

-

Quantification: The length and number of blood vessels are quantified to assess the anti-angiogenic effect of this compound.[4]

Conclusion and Future Directions

This compound, an alkaloid from Crinum asiaticum, exhibits significant and selective anticancer properties through the induction of apoptosis, inhibition of proliferation and migration, and suppression of angiogenesis.[1][2][3] Its unique mechanism, which involves the downregulation of multiple oncogenic signaling pathways without causing DNA damage, positions it as a highly promising candidate for anticancer drug development.[1][2][4] Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential, pharmacokinetic profile, and safety for potential translation into clinical applications for cancer chemoprevention and therapy.[3][4]

References

- 1. This compound|Research Compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. S-EPMC6770758 - this compound Induces Apoptosis and Inhibits Proliferation, Migration, and Angiogenesis in Cervical Cancer SiHa Cells. - OmicsDI [omicsdi.org]

- 4. This compound Induces Apoptosis and Inhibits Proliferation, Migration, and Angiogenesis in Cervical Cancer SiHa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selective apoptosis-inducing activity of crinum-type Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bulbispermine: A Crinine-Type Amaryllidaceae Alkaloid Exhibiting Cytostatic Activity towards Apoptosis-Resistant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Isolation of bioactive phytochemicals from Crinum asiaticum L. along with their cytotoxic and TRAIL-resistance abrogating prospect assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Lead Anticancer Agents of Crinine Alkaloids: Cytotoxic, Caspase-3, and Anti-angiogenic Exploration | Semantic Scholar [semanticscholar.org]

In Vitro Anti-Angiogenic Effects of Crinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-angiogenic properties of Crinamine, a crinine-type alkaloid derived from plants of the Amaryllidaceae family, such as Crinum asiaticum.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[2][3] Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. This compound has demonstrated significant potential as an anti-angiogenic agent through various in vitro studies.[1][4] This document summarizes the quantitative data, details the experimental protocols used to assess its activity, and illustrates the key signaling pathways involved.

Core Anti-Angiogenic Mechanisms of this compound

This compound exerts its anti-angiogenic effects through a multi-faceted approach, primarily by targeting key processes in endothelial cells and cancer cells that drive new blood vessel formation.

1. Inhibition of Pro-Angiogenic Factor VEGF-A: Vascular Endothelial Growth Factor A (VEGF-A) is a potent signaling protein that stimulates vasculogenesis and angiogenesis.[2] this compound has been shown to significantly suppress the secretion of VEGF-A from cancer cells, thereby reducing the primary stimulus for endothelial cell activation.[1][4][5] Studies on SiHa cervical cancer cells revealed that treatment with this compound led to a dose-dependent decrease in VEGF-A secretion into the culture medium.[1] Furthermore, at the molecular level, this compound downregulates the mRNA expression of VEGF-A, indicating that its inhibitory action occurs at the transcriptional level.[1]

2. Suppression of Hypoxia-Inducible Factor-1 (HIF-1): Hypoxia-Inducible Factor-1 (HIF-1) is a key transcription factor that regulates cellular responses to low oxygen levels, a common condition in the tumor microenvironment.[6] HIF-1 activation leads to the transcription of numerous genes involved in angiogenesis, including VEGF.[7] this compound has been identified as a potent, dose-dependent inhibitor of HIF-1α activity in cell-based reporter gene assays.[6][7] This inhibition of HIF-1 activity is a crucial upstream mechanism contributing to its anti-angiogenic effects.

3. Inhibition of Endothelial Cell Proliferation and Migration: The formation of new blood vessels requires the proliferation and migration of endothelial cells.[3][8] this compound has been shown to inhibit the proliferation of cervical cancer cells.[4] It also effectively suppresses cervical cancer cell migration by inhibiting the expression of key regulators of the epithelial-mesenchymal transition (EMT), such as SNAI1 and VIM.[4] While direct studies on endothelial cells are not as extensively detailed in the provided literature, the inhibition of these fundamental processes in cancer cells, which often share signaling pathways, strongly suggests a similar inhibitory effect on endothelial cells.

4. Induction of Apoptosis: this compound induces apoptosis, or programmed cell death, in cancer cells.[1][4][9] Studies have shown that this compound and the related alkaloid haemanthamine (B1211331) are potent inducers of apoptosis in tumor cells at micromolar concentrations.[9][10] Notably, in SiHa cervical cancer cells, this compound induces apoptosis without causing the DNA double-strand breaks often associated with conventional chemotherapeutics like cisplatin.[1][4] This apoptotic effect likely extends to the activated endothelial cells that form the growing tumor vasculature.

Quantitative Data Presentation

The following tables summarize the quantitative data from in vitro studies on the anti-angiogenic and related cytotoxic effects of this compound.

| Table 1: Effect of this compound on VEGF-A and HIF-1α | |

| Parameter | Finding |

| VEGF-A Secretion Inhibition | Significant decrease in SiHa cells treated with 4, 8, and 16 µM this compound for 48 hours.[1] |

| VEGF-A mRNA Expression | Significant downregulation in SiHa cells treated with 12 µM this compound for 8 hours.[1] |

| HIF-1α Inhibition | IC₅₀ = 2.7 µM in a cell-based reporter gene assay.[6] |

| Table 2: Cytotoxic and Apoptotic Activity of this compound | |

| Parameter | Finding |

| Apoptosis Induction | ED₅₀ = 12.5 µM in rat hepatoma (5123tc) cells after 48 hours.[9] |

| Selective Cytotoxicity | More cytotoxic to cervical cancer cells than normal cells.[4] |

| Tumor Spheroid Growth Inhibition | More effective than carboplatin (B1684641) and 5-fluorouracil.[4] |

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound's anti-angiogenic action and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound's anti-angiogenic effect.

Caption: Experimental workflow for assessing this compound's anti-angiogenic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro assays used to evaluate the anti-angiogenic effects of this compound.

Endothelial Cell Tube Formation Assay

This assay is a well-established method for assessing the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro, representing a late stage of angiogenesis.[11][12]

-

Objective: To determine the effect of this compound on the differentiation and morphogenesis of endothelial cells into tubular networks.

-

Methodology:

-

Plate Coating: A 96-well plate is pre-chilled and coated with a thin layer of growth factor-reduced Matrigel® on ice.[11] The plate is then incubated at 37°C for at least 30-60 minutes to allow the Matrigel to polymerize.[11]

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in their appropriate growth medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The HUVEC suspension is added to the Matrigel-coated wells and incubated at 37°C in a 5% CO₂ incubator. Tube formation typically occurs within 2 to 16 hours.[13][14]

-

Visualization and Quantification: The formation of tubular networks is observed and photographed using an inverted microscope.[13] For quantitative analysis, cells can be pre-labeled with a fluorescent dye like Calcein AM.[14] The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

-

Cell Migration (Wound Healing) Assay

This assay measures the ability of cells to migrate and close a "wound" or gap created in a confluent monolayer, simulating aspects of cell migration during angiogenesis.

-

Objective: To assess the inhibitory effect of this compound on endothelial or cancer cell migration.[15]

-

Methodology:

-

Monolayer Culture: Cells (e.g., HUVECs or SiHa) are grown to full confluency in a multi-well plate.

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" through the center of the monolayer.

-

Treatment: The medium is replaced with fresh medium containing different concentrations of this compound or a vehicle control.

-

Imaging and Analysis: The plate is placed in a live-cell imaging system or imaged at regular intervals (e.g., 0, 8, and 24 hours). The rate of wound closure is measured and compared between treated and control groups. Real-time cell migration can also be monitored using impedance-based systems.[15]

-

VEGF-A Quantification (Immunoassay)

This protocol is used to measure the amount of VEGF-A protein secreted by cells into their culture medium.

-

Objective: To quantify the effect of this compound on VEGF-A protein secretion from cancer cells (e.g., SiHa).

-

Methodology:

-

Cell Culture and Treatment: SiHa cells are incubated for a specified period (e.g., 48 hours) with various concentrations of this compound or a vehicle control.[5]

-

Supernatant Collection: After incubation, the cell culture medium (supernatant) is collected.

-

Quantification: The concentration of VEGF-A in the supernatant is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or an automated platform like the Ella™ Simple Plex.[5] The results are typically normalized to the cell number or total protein content.

-

Gene Expression Analysis (RT-qPCR)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of specific genes.

-

Objective: To determine if this compound affects the mRNA levels of angiogenesis-related genes like VEGFA and HIF1A.

-

Methodology:

-

Cell Treatment and RNA Extraction: Cells are treated with this compound or a control for a specific duration (e.g., 8 hours).[15] Total RNA is then extracted from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The qPCR is performed using the cDNA, specific primers for the target genes (VEGFA, SNAI1, VIM, etc.), and a reference (housekeeping) gene (e.g., RPS13, U6 snRNA) for normalization.[15]

-

Data Analysis: The relative expression of the target genes in the this compound-treated samples is calculated and compared to the control samples.

-

Matrix Metalloproteinase (MMP) Activity Assay

MMPs are enzymes that degrade the extracellular matrix, a crucial step for endothelial cell invasion and migration during angiogenesis.[16] While direct effects of this compound on MMPs are not yet detailed, this is a critical assay in angiogenesis research.

-

Objective: To evaluate the potential effect of this compound on the activity of MMPs (e.g., MMP-2, MMP-9).

-

Methodology (Gelatin Zymography):

-

Sample Preparation: Conditioned media from cell cultures treated with this compound are collected.

-

Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

Enzyme Renaturation and Incubation: The gel is washed with a Triton X-100 solution to remove SDS and renature the MMPs. It is then incubated in a developing buffer to allow the enzymes to digest the gelatin substrate.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of these bands can be quantified using densitometry.

-

References

- 1. This compound|Research Compound [benchchem.com]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Antiangiogenic Effect of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis and Inhibits Proliferation, Migration, and Angiogenesis in Cervical Cancer SiHa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound from Crinum asiaticum var. japonicum inhibits hypoxia inducible factor-1 activity but not activity of hypoxia inducible factor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract | Springer Nature Experiments [experiments.springernature.com]

- 13. lonza.picturepark.com [lonza.picturepark.com]

- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The role of the matrix metalloproteinases during in vitro vessel formation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamine, a crinine-type alkaloid derived from plants of the Amaryllidaceae family, has emerged as a promising natural compound with significant anticancer properties.[1] Extensive preclinical research demonstrates its ability to induce apoptosis, inhibit cell proliferation and migration, and suppress angiogenesis in various cancer models, particularly in cervical cancer.[1][2] The primary mechanism of action appears to be the downregulation of key cancer-related genes, most notably those involved in the PI3K/Akt signaling pathway.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in oncology, detailing its effects on cancer-related gene expression, summarizing quantitative data, outlining experimental methodologies, and visualizing the implicated signaling pathways.

Introduction

This compound is a bioactive alkaloid found in various species of the Crinum genus.[1] Structurally, it belongs to the crinane class of Amaryllidaceae alkaloids. While traditionally recognized for other pharmacological activities, recent investigations have highlighted its potent and selective cytotoxic effects against cancer cells, positioning it as a molecule of interest for novel cancer therapeutic development.[1] This document synthesizes the existing preclinical data to provide a detailed resource for researchers and drug development professionals.

Mechanism of Action: Downregulation of Cancer-Related Genes

The anticancer activity of this compound is attributed, in part, to its ability to downregulate the expression of several crucial genes that drive cancer cell proliferation, survival, and metastasis.[1][2] Gene expression analyses in cervical cancer cells have revealed that this compound treatment leads to a significant reduction in the mRNA levels of the following genes:

-

AKT1: A serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway, promoting cell survival and inhibiting apoptosis.[2]

-

BCL2L1 (Bcl-xL): An anti-apoptotic protein that prevents the release of mitochondrial cytochrome c, a key step in the intrinsic apoptotic pathway.[2]

-

CCND1 (Cyclin D1): A critical regulator of the cell cycle, promoting the transition from the G1 to the S phase.[2]

-

CDK4: A cyclin-dependent kinase that partners with Cyclin D1 to drive cell cycle progression.[2]

-

PLK1 (Polo-like kinase 1): A serine/threonine kinase involved in multiple stages of mitosis.

-

RHOA: A small GTPase that plays a role in cell motility and invasion.[2]

By downregulating these genes, this compound effectively disrupts key cellular processes essential for tumor growth and progression.

Implicated Signaling Pathways

PI3K/Akt Signaling Pathway

The downregulation of AKT1 and the anti-apoptotic protein BCL2L1 strongly suggests that this compound exerts its effects by inhibiting the PI3K/Akt signaling pathway.[2] This pathway is constitutively active in many cancers and is a major driver of cell survival, proliferation, and resistance to therapy. By suppressing this pathway, this compound promotes apoptosis in cancer cells.

References

The Neuroprotective Potential of Crinamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamine, a crinane-type alkaloid derived from various species of the Amaryllidaceae family, has emerged as a compound of significant interest in the field of neuropharmacology. This technical guide provides an in-depth overview of the neuroprotective effects of this compound and its derivatives, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents for neurodegenerative diseases.

Quantitative Bioactivity Data of this compound and Related Compounds

The neuroprotective effects of this compound are attributed to its multi-target engagement. The following tables summarize the key quantitative data available for this compound and other relevant Amaryllidaceae alkaloids.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Alkaloids

| Compound | IC50 (µM) | Source |

| This compound | 697 ± 12 | [1] |

| 6-Hydroxythis compound | 445 ± 30 | [1] |

| Crinine | 461 ± 14 | [1] |

| Epivittatine | 239 ± 9 | [1] |

| Crinamidine | 300 ± 27 | [1] |

| Hamayne | 553 ± 3 | [1] |

| 3-O-acetylhamayne | 594 ± 8 | [1] |

| Epibuphanisine | 547 ± 5 | [1] |

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of this compound and Related Alkaloids

| Compound | IC50 (µM) | Source |

| This compound | 0.014 | [2] |

| Haemanthidine | 0.017 | [2] |

| Epibuphanisine | 0.039 | [2] |

| Haemanthamine | 0.112 | [2] |

Table 3: Cytotoxicity of 6-Hydroxythis compound in Human Neuroblastoma (SH-SY5Y) Cells

| Assay | IC50 (µM) | Source |

| MTT Assay | 54.5 | [1] |

| Neutral Red Uptake Assay | 61.7 | [1] |

Table 4: Apoptosis-Inducing Activity of this compound in Rat Hepatoma (5123tc) Cells

| Compound | ED50 (µM) | % Apoptosis (48h) | Source |

| This compound | 12.5 | 95% | [3] |

| Haemanthamine | 15 | 90% | [3] |

Mechanisms of Neuroprotection

This compound and related Amaryllidaceae alkaloids exert their neuroprotective effects through a variety of mechanisms.

Enzyme Inhibition

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), this compound can increase acetylcholine levels in the synaptic cleft, a key therapeutic strategy in Alzheimer's disease. However, the AChE inhibitory activity of this compound itself is considered weak[1].

-

Monoamine Oxidase B (MAO-B) Inhibition: this compound is a potent and selective inhibitor of MAO-B[2]. MAO-B is involved in the degradation of dopamine (B1211576), and its inhibition can lead to increased dopamine levels, which is beneficial in Parkinson's disease. Inhibition of MAO-B also reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress in the brain.

Modulation of Apoptotic Pathways

This compound has been shown to be a potent inducer of apoptosis in tumor cells[4][5]. This activity is relevant to neuroprotection as the modulation of apoptotic signaling pathways is a key mechanism for preventing neuronal cell death. The pro-apoptotic activity of this compound in cancer cells involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases[3][5]. In the context of neurodegeneration, a nuanced modulation of these pathways could prevent the unwanted death of neurons.

Antioxidant and Anti-inflammatory Effects

Amaryllidaceae alkaloids, as a class, are known to possess antioxidant properties, which are crucial for neuroprotection[6]. Oxidative stress is a common pathological feature of many neurodegenerative diseases[7]. The ability of these compounds to scavenge free radicals and reduce oxidative damage contributes to their neuroprotective potential. Furthermore, some Amaryllidaceae alkaloids have demonstrated anti-inflammatory effects, which can also play a role in mitigating neuroinflammation, another key factor in neurodegeneration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the neuroprotective effects of this compound and a typical workflow for assessing neuroprotective compounds.

Caption: Proposed neuroprotective signaling pathways of this compound.

Caption: General experimental workflow for assessing neuroprotection.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's neuroprotective effects.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound compounds against AChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

This compound compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the this compound compound.

-

In a 96-well plate, add 25 µL of the this compound compound solution at various concentrations.

-

Add 50 µL of Tris-HCl buffer to each well.

-

Add 25 µL of AChE solution (0.22 U/mL in Tris-HCl buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 125 µL of DTNB solution (0.3 mM in Tris-HCl buffer) to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution (0.5 mM in Tris-HCl buffer).

-

Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound compounds against human MAO-B.

Materials:

-

Recombinant human MAO-B

-

Kynuramine (B1673886) (substrate)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

This compound compound

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the this compound compound.

-

In a 96-well plate, add 20 µL of the this compound compound solution at various concentrations.

-

Add 160 µL of potassium phosphate buffer to each well.

-

Add 20 µL of MAO-B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of kynuramine solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 2M NaOH.

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Cell Viability (MTT) Assay in SH-SY5Y Cells

Objective: To assess the neuroprotective effect of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Neurotoxin (e.g., H₂O₂, MPP+, 6-OHDA)

-

This compound compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the this compound compound for 2 hours.

-

Induce neurotoxicity by adding the neurotoxin to the wells and incubate for 24 hours.

-

Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader[8][9].

-

Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the antioxidant effect of this compound by measuring its ability to reduce intracellular ROS levels.

Materials:

-

SH-SY5Y cells

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Oxidative stress-inducing agent (e.g., H₂O₂)

-

This compound compound

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed and treat the cells with the this compound compound and the oxidative stress-inducing agent as described in the MTT assay protocol.

-

After treatment, wash the cells twice with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark[10][11].

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microscope or a microplate reader.

-

The fluorescence intensity is proportional to the level of intracellular ROS.

BACE1 (β-secretase) FRET Assay

Objective: To screen for potential inhibitory activity of this compound compounds against BACE1.

Materials:

-

Recombinant human BACE1

-

BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)

-

Sodium acetate (B1210297) buffer (50 mM, pH 4.5)

-

This compound compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the this compound compound.

-

In a 96-well plate, add the this compound compound solution at various concentrations.

-

Add the BACE1 enzyme solution to each well.

-

Pre-incubate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the BACE1 FRET substrate solution[12][13].

-

Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed time, at the appropriate excitation and emission wavelengths for the specific FRET pair.

-

Calculate the percentage of inhibition and determine the IC50 value.

GSK-3β Kinase Assay

Objective: To evaluate the inhibitory potential of this compound compounds against GSK-3β.

Materials:

-

Recombinant human GSK-3β

-

GSK-3β substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase buffer

-

This compound compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white microplate

-

Luminometer

Procedure:

-